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Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria to gain a competitive advantage in their ecological niche
[1] [2]. The following notes summarize key functional data on BacSp222, a bacteriocin from Staphylococcus pseudintermedius 222, which

exhibits dual functionality as both an antimicrobial agent and an immunomodulator [1].

Table 1: Proinflammatory Activity of BacSp222 and Its Derivatives in Mouse Macrophage-like Cells This table summarizes the peptide-

induced production of key immune molecules when combined with TFN-y [1].

Nitric
. Oxide . . . . . IL-10 & IL-27
Peptide Form iNOS Expression TNF-a Secretion MCP-1 Secretion IL-1a Secretion i
(NO) (with IFN-y)
Induction
BacSp222 Effective Effective Increased Increased Increased Increased
suc-K20- Effective Effective Increased Increased Increased Increased
BacSp222
suc-K11/K20-  Effective Effective Increased Increased Increased Increased
BacSp222
-fM-BacSp222  Lower Lower/Unequivocal Lower/Unequivocal Lower/Unequivocal Lower/Unequivocal Lower/Unequivocal
(deformylated) than
natural
forms
Nisin A Not Not specified Not specified Not specified Not specified Not specified
(reference specified

bacteriocin)

Table 2: Activity of BacSp222 Forms on Human Neutrophils This table outlines the specific immune responses elicited in human

neutrophils [1].

Peptide Form

IL-8 Upregulation

Reactive Oxygen Species (ROS) Biosynthesis

NETs Formation

All natural BacSp222 forms

Yes

No

No
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Experimental Protocols

The following protocols are adapted from methodologies used to investigate the proinflammatory properties of BacSp222 [1].

Protocol 1: Assessing Proinflammatory Activity in Macrophage-like Cells

1. Cell Culture and Stimulation

¢ Cell Line: Use a mouse monocyte/macrophage-like cell line (e.g., RAW 264.7 or J774A.1).

o Peptides: Prepare purified samples of the bacteriocin forms: BacSp222, suc-K20-BacSp222, suc-K11/K20-BacSp222, -fM-BacSp222,
and a control (e.g., Nisin A). A vehicle control should be included.

¢ Stimulation: Treat cells with the peptides alone or in combination with a standard concentration of IFN-y (e.g., 10-50 U/mL) for a
predetermined time (e.g., 18-24 hours).

2. Measurement of Nitric Oxide (NO) Production

 Method: Use the Griess reaction to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.
¢ Procedure:

o

o

Collect cell-free culture supernatant.

Mix equal volumes of supernatant with 1% sulfanilamide in 5% phosphoric acid and incubate for 5-10 minutes at room
temperature, protected from light.

Add an equal volume of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride and incubate for another 5-10 minutes.
Measure the absorbance at 540-550 nm using a microplate reader.

Calculate nitrite concentration by comparing against a standard curve of sodium nitrite.

3. Analysis of Induced NO Synthase (iNOS) Expression

¢ Method: Perform Western blotting to detect iNOS protein levels.
¢ Procedure:

o

o]

o)

Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine protein concentration using a standard assay (e.g., BCA).

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST.

Incubate with a primary antibody against iNOS overnight at 4°C.

Incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using enhanced chemiluminescence (ECL) substrate and visualize.

Use an antibody against a housekeeping protein (e.g., B-actin) as a loading control.

4. Cytokine Profiling

¢ Method: Quantify the levels of secreted cytokines (TNF-a, MCP-1, IL-1a, IL-10, IL-27).
¢ Procedure: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine, following the
manufacturer's instructions for the cell culture supernatant.

The workflow for this multi-faceted analysis is outlined below.
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Protocol 2: Evaluating Immune Response in Human Neutrophils

1. Neutrophil Isolation and Stimulation

e Source: Isolate neutrophils from fresh human peripheral blood from healthy donors using density gradient centrifugation (e.g., with

Ficoll-Pagque PLUS or Polymorphprep).
o Purity & Viability: Assess cell purity by flow cytometry (CD66b positive) and viability by Trypan Blue exclusion. Use only preparations

with >95% purity and viability.
¢ Stimulation: Resuspend neutrophils in appropriate medium and treat with the different forms of BacSp222 for a set period (e.g., 4-6

hours).
2. Quantification of IL-8 Secretion

e Method: Use a commercial human IL-8 ELISA kit.
¢ Procedure: Follow the manufacturer's protocol to measure IL-8 levels in the cell-free supernatant.

3. Assessment of Reactive Oxygen Species (ROS) Production

¢ Method: Use a fluorescent probe such as H2DCFDA or Dihydrorhodamine 123.

¢ Procedure:
o Pre-load neutrophils with the fluorescent probe in a buffer without serum for 20-30 minutes at 37°C.
o Stimulate cells with the bacteriocin peptides. A known ROS inducer (e.g., PMA) should be used as a positive control.
o Measure fluorescence over time using a fluorometric microplate reader (Ex/Em ~485/535 nm for H2DCFDA).

4. Detection of Neutrophil Extracellular Traps (NETs) Formation

e Method: Perform immunofluorescence microscopy.
¢ Procedure:
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o Seed neutrophils on poly-L-lysine coated coverslips and stimulate with peptides.
o Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block.
o Stain with a primary antibody against a NET component (e.g., Citrullinated Histone H3, Cit-H3) followed by a fluorescently labeled

secondary antibody.
o Counterstain DNA with a dye like DAPI or SYTOX Green.
o Visualize using a fluorescence microscope. The co-localization of extracellular DNA and Cit-H3 indicates NET formation.

The specific steps for analyzing neutrophil responses are detailed in the following workflow.
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Key Conclusions for BacSp222

¢ Dual Functionality: BacSp222 is not merely a bactericidal agent but also a potent modulator of the host immune response, acting on
both macrophages and neutrophils [1].

¢ Role of Succinylation: The unique post-translational succinylation of BacSp222 does not diminish its proinflammatory activity, in
contrast to its reduced antibacterial and cytotoxic effects, highlighting a functional divergence based on modification [1].

¢ Importance of Formylation: The N-terminal formyl-methionine residue is important for the full proinflammatory activity of the peptide,
as its removal results in reduced or ambiguous effects [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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